7-(2-甲氧基乙氧基)喹唑啉-4(1H)-酮

描述

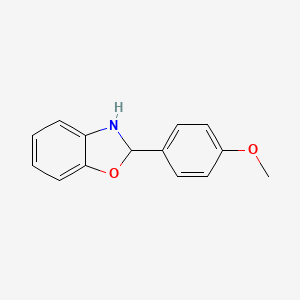

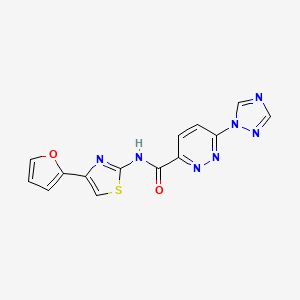

“7-(2-Methoxyethoxy)quinazolin-4(1H)-one” is a chemical compound that is part of the quinazoline family . It has a molecular weight of 429.9 . The compound is typically stored in an inert atmosphere and under -20°C .

Synthesis Analysis

The synthesis of a similar compound, Erlotinib Hydrochloride, involves several steps . It starts with the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde. This is then converted to 3,4-bis (2-methoxyethoxy)-benzonitrile, which upon nitration yields 4,5-bis (2-methoxyethoxy)-2-nitrobenzonitrile. Nitro reduction of this compound gives 2-amino-4,5-bis (2-methoxyethoxy)benzonitrile. Formylation of this compound yields N’- [2-cyano-4,5-bis (2methoxyethoxy)phenyl]-N,N-dimethylformamidine. Coupling of this formamidine with 3-ethynyl aniline gives erlotinib free base. Further treatment of this free base with methanolic/ethanolic hydrochloric acid gives erlotinib hydrochloride .Molecular Structure Analysis

The molecular structure of “7-(2-Methoxyethoxy)quinazolin-4(1H)-one” is represented by the InChI code: 1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17 (12-16)25-22-18-13-20 (28-10-8-26-2)21 (29-11-9-27-3)14-19 (18)23-15-24-22 .Physical And Chemical Properties Analysis

The compound has a boiling point of 553.6°C at 760 mmHg and a melting point of 223-225°C . It is a solid at room temperature .科学研究应用

抗癌应用

- 凋亡诱导和 ROS 积累:研究了相关杂环化合物对人骨癌细胞的影响,揭示了其通过 ROS(活性氧)积累阻断细胞增殖和诱导凋亡的能力 (Lv 和 Yin,2019)。

- 与微管蛋白结合的肿瘤血管破坏剂:喹唑啉酮的衍生物被发现是肿瘤生长的有效抑制剂和肿瘤血管破坏剂,其通过与微管蛋白结合并影响肿瘤血管发挥作用 (Cui 等人,2017)。

- 增强抗肿瘤活性:已经进行了合成和机理研究以修饰喹唑啉酮衍生物,增强其抗肿瘤活性和药物样特性 (Dohle 等人,2018)。

抗氧化特性

- 抗氧化活性的评估:合成了 2-取代喹唑啉-4(3H)-酮并评估了它们的抗氧化活性,显示出有希望的结果和进一步发展的潜力 (Mravljak 等人,2021)。

抗菌活性

- 新型抗菌剂的开发:合成了喹唑啉-4(3H)-酮衍生物并筛选了它们的抗菌活性,确定了几种具有有效抗菌作用的化合物,突出了该支架在开发新型抗菌剂中的潜力 (Patel 和 Patel,2011)。

其他应用

- IMPDH 抑制剂:发现新型喹唑啉酮系列是肌苷 5'-单磷酸脱氢酶 II 型 (IMPDH II) 的有效抑制剂,IMPDH II 是鸟嘌呤核苷酸生物合成中的关键酶,表明在治疗与嘌呤代谢相关的疾病方面具有潜在应用 (Birch 等人,2005)。

安全和危害

作用机制

Target of Action

The primary target of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is the KIT protein , a type of tyrosine kinase . This protein plays a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation .

Mode of Action

7-(2-Methoxyethoxy)quinazolin-4(1H)-one acts as a potent inhibitor of the KIT protein, particularly its mutant forms . By binding to the active site of the KIT protein, it prevents the protein from carrying out its normal function, thereby inhibiting KIT-driven cell proliferation .

Biochemical Pathways

The inhibition of the KIT protein affects several biochemical pathways. Most notably, it disrupts the signal transduction pathways that regulate cell growth and differentiation . This disruption can lead to a decrease in cell proliferation, particularly in cells that rely on KIT signaling .

Pharmacokinetics

This suggests that it is well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner .

Result of Action

The molecular and cellular effects of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one’s action primarily involve the inhibition of cell growth . By inhibiting the KIT protein, the compound prevents the protein from promoting cell proliferation . This can lead to a decrease in the growth of cells that rely on KIT signaling .

属性

IUPAC Name |

7-(2-methoxyethoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-9-10(6-8)12-7-13-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSHOJQWBHGLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860556.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2860558.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)